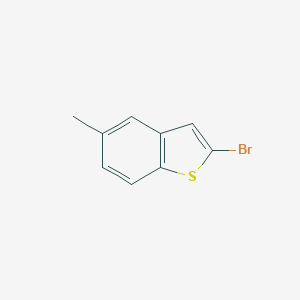

2-Bromo-5-methyl-1-benzothiophene

Description

Significance of Benzothiophene (B83047) Scaffolds in Academic Research

The benzothiophene scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govnih.gov This is largely due to the wide array of biological activities exhibited by its derivatives. Research has shown that compounds containing the benzothiophene core can act as antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents, among others. nih.govrsc.org

The structural similarity of the benzothiophene moiety to naturally occurring and biologically active compounds has made it a focal point for the design of new and potent lead molecules in drug development. nih.gov A number of clinically used drugs feature the benzothiophene skeleton, underscoring its therapeutic potential. rsc.org The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, where medicinal chemists can systematically modify the core to optimize pharmacological activity and reduce toxicity. nih.gov

Overview of Brominated Benzothiophenes in Organic Synthesis

Brominated benzothiophenes, such as 2-Bromo-5-methyl-1-benzothiophene, are pivotal intermediates in organic synthesis. The presence of a bromine atom on the benzothiophene ring system provides a reactive site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govnih.gov

The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, frequently employs brominated heterocycles as starting materials. nih.govnih.govresearchgate.net In a typical Suzuki coupling, a brominated compound reacts with an aryl boronic acid in the presence of a palladium catalyst and a base to form a new biaryl system. nih.gov This methodology is highly valued for its tolerance of a wide range of functional groups and its reliability in constructing complex molecular architectures. nih.gov

For instance, research on the closely related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), has demonstrated its use in Suzuki cross-coupling reactions to synthesize a series of 2-(bromomethyl)-5-aryl-thiophenes. nih.govresearchgate.net These resulting compounds were then investigated for their potential as antithrombotic and hemolytic agents. nih.govresearchgate.net This highlights the utility of brominated thiophenes and their benzofused analogues in generating novel molecules with potential therapeutic applications. The bromine atom serves as a linchpin, enabling the strategic introduction of various aryl groups to explore and modulate biological activity.

Furthermore, brominated thiophenes are used as precursors for materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The ability to functionalize the thiophene (B33073) core via cross-coupling reactions allows for the fine-tuning of the electronic properties of the resulting materials. ossila.com

Properties

IUPAC Name |

2-bromo-5-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPBPLLBZYSGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383395 | |

| Record name | 2-bromo-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111860-00-5 | |

| Record name | 2-bromo-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Methyl 1 Benzothiophene and Its Derivatives

Direct Functionalization Approaches

Direct functionalization involves the introduction of desired substituents onto a pre-existing benzothiophene (B83047) or a suitable precursor ring system.

The synthesis of 2-Bromo-5-methyl-1-benzothiophene can be approached by the sequential or concerted halogenation and methylation of appropriate precursors. One strategy involves the bromination of a methylated phenol, followed by subsequent reactions to form the thiophene (B33073) ring. For instance, 2-bromo-5-methyl-phenol can be synthesized from 6-amino-m-cresol via a Sandmeyer-type reaction. chemicalbook.com This intermediate can then undergo further steps to construct the fused thiophene ring.

Another direct approach starts with a substituted benzenethiol. A known synthesis for this compound involves the reaction of 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol. chemicalbook.com Furthermore, the methylation of halogenated thiophenols is a known transformation, often facilitated by enzymatic processes using S-adenosyl-l-methionine as a methyl donor, which highlights the chemical principles for selective methylation. nih.gov

Direct C-H arylation of the benzothiophene core is also a powerful method for introducing substituents, though it more commonly targets the C2 or C4 positions. nih.govrsc.org For example, nickel-catalyzed systems have been developed for the regiospecific C2–H arylation of benzothiophenes. rsc.org While not a direct route to the title compound, these methods underscore the potential for direct functionalization of the benzothiophene ring.

A general method for the synthesis of 3-halobenzo[b]thiophenes has been developed using an electrophilic cyclization that employs sodium halides as the halogen source in the presence of copper(II) sulfate. nih.gov This environmentally benign methodology proceeds in high yields and could potentially be adapted for 2-halo derivatives under different reaction conditions. nih.gov

| Precursor | Reagents | Product | Reference |

| 6-Amino-m-cresol | 1. NaNO₂, HBr2. CuBr, HBr | 2-Bromo-5-methylphenol | chemicalbook.com |

| 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol | Heat or Catalyst | This compound | chemicalbook.com |

| Halogenated Thiophenols | S-adenosyl-l-methionine (in cell extracts) | Methylated Halogenated Thioanisoles | nih.gov |

| 2-Alkynyl Thioanisoles | NaX (X=Cl, Br, I), CuSO₄, EtOH | 3-Halobenzo[b]thiophenes | nih.gov |

Cyclization and Annulation Strategies

Cyclization and annulation reactions build the benzothiophene ring system from acyclic or simpler cyclic precursors. These methods offer great flexibility in introducing a wide range of substituents.

Intramolecular electrophilic cyclization is a powerful strategy for constructing the benzothiophene core. nih.gov This approach typically involves an ortho-substituted benzene (B151609) ring bearing a sulfur-containing side chain that can cyclize onto an activated alkyne or other electrophilic partner.

A notable example is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org In this method, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt acts as an electrophilic sulfur source, reacting with the alkyne to initiate cyclization. nih.govorganic-chemistry.org This reaction proceeds under moderate conditions and tolerates various functional groups, affording 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. nih.gov By selecting a starting material such as methyl(4-methyl-2-(alkynyl)phenyl)sulfane, this method could be adapted to produce derivatives related to 5-methyl-1-benzothiophene.

The synthesis of 3-halobenzo[b]thiophenes has been achieved via the electrophilic cyclization of 2-alkynylthioanisoles using electrophiles like I₂, ICl, Br₂, or NBS. nih.gov This two-step process begins with a Sonogashira coupling to form the alkynyl thioanisole (B89551), followed by the cyclization. nih.gov For instance, the cyclization of an alkynyl thioanisole bearing a bromine atom on the aromatic ring proceeds in excellent yield. nih.gov

| Starting Material | Reagents | Key Features | Product Class | Reference |

| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Ambient temperature, introduces 3-thiomethyl group | 2,3-Disubstituted benzo[b]thiophenes | nih.govorganic-chemistry.org |

| 2-Alkynylthioanisoles | I₂, ICl, Br₂, NBS | Two-step from 2-iodothioanisole, high yields | 3-Halo-2-substituted-benzo[b]thiophenes | nih.gov |

| 4-Bromo-2-alkynyl thioanisole | Electrophilic cyclizing agent | Excellent yield (95%) for the bromo-substituted precursor | 6-Bromo-benzo[b]thiophene derivatives | nih.gov |

Aryne chemistry provides a one-step intermolecular method for synthesizing a wide range of substituted benzothiophenes. rsc.orgrsc.org This approach involves the reaction of an in situ generated aryne with an alkynyl sulfide (B99878). rsc.org The reaction is initiated by the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne, followed by cyclization onto the alkyne carbon to construct the benzothiophene skeleton. rsc.org

This methodology demonstrates good functional group tolerance and allows for the synthesis of diverse, multisubstituted benzothiophene derivatives. rsc.org By choosing an appropriately substituted aryne precursor, such as one that would lead to the 5-methyl substitution pattern, and a bromo-containing alkynyl sulfide, this method could theoretically be applied to the synthesis of the target compound. The versatility of this method is further enhanced by the potential for subsequent C2-functionalization of the resulting benzothiophene product. rsc.org

The formation of the C-S bond is a key step in many benzothiophene syntheses. Several strategies accomplish this through intramolecular cyclization. One such method involves a tandem base-mediated condensation of o-iodoarylacetonitriles with dithioesters, which then undergoes an intramolecular C-S bond formation to yield diversely substituted benzothiophenes. organic-chemistry.org

Another approach utilizes the intramolecular cyclization of arylketene dithioacetal monoxides, which, upon treatment with trifluoromethanesulfonic anhydride (B1165640), affords 2-methylthiobenzothiophene derivatives. rsc.org This reaction proceeds through the formation of a stabilized dication that undergoes C-S cyclization. rsc.org

Palladium-catalyzed reactions are also prominent. For example, direct synthesis of 2,3-diarylbenzothiophenes can be achieved through the intramolecular aryl–S cyclization of thioenol precursors using a palladium catalyst. rsc.org A copper-catalyzed double Ullmann coupling has also been reported, leading to 2-trifluoromethylbenzothiophene. rsc.org Furthermore, a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by CuI and TMEDA, delivers various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Recent advances have led to the development of metal-free synthetic routes to benzothiophenes, which are highly desirable for applications in materials science and medicine to avoid metal contamination. researchgate.netnih.govle.ac.uk An innovative, one-pot annulation method proceeds through a twofold vicinal C-H functionalization of arenes. researchgate.netnih.gov

This strategy involves an interrupted Pummerer reaction, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and a subsequent cyclization sequence. researchgate.netle.ac.ukcornell.edu This cascade delivers a variety of benzothiophene products without the need for a metal catalyst. researchgate.netnih.gov The activation of benzothiophenes as their S-oxides is a key step in this process, enabling formal C-H/C-H coupling. nih.gov The intermediate sulfonium (B1226848) salts generated after the interrupted Pummerer reaction are non-aromatic, which facilitates the subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement—the key C-C bond-forming event—under mild conditions. researchgate.net This approach is particularly effective for the rapid synthesis of benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons. nih.govle.ac.uk

Electrochemical Synthesis Routes to Substituted Benzothiophenes

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative for constructing and functionalizing heterocyclic compounds, including substituted benzothiophenes. These methods often proceed under mild, catalyst-free, and oxidant-free conditions.

One notable electrochemical approach involves the paired electrolysis of 2-methylthiobenzenediazonium salts with alkynes to yield 2-aryl benzothiophenes. xmu.edu.cnxmu.edu.cn In this process, the electrochemical reduction of the diazonium salt at the cathode generates an aryl radical. This radical then adds to an alkyne, leading to an intramolecular cyclization and subsequent demethylation to form the 2-substituted benzothiophene product. xmu.edu.cn The reaction can be optimized by tuning parameters such as the solvent, electrolyte, electrode material, and current density. For instance, using a graphite (B72142) felt anode and a nickel plate cathode in DMSO with n-Bu4NBF4 as the electrolyte has proven effective. xmu.edu.cn This protocol tolerates a wide range of both alkyl and aryl acetylenes. xmu.edu.cnxmu.edu.cn

Another innovative electrochemical method is the sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates. nih.gov This catalyst- and external oxidant-free process provides efficient access to 3-sulfonated benzothiophenes. The reaction is initiated by the generation of a sulfonyl radical from sodium sulfinate, which then undergoes a cascade radical addition to the alkyne and subsequent cyclization. nih.gov

Furthermore, the electrosynthesis of benzothiophene motifs can be achieved from the reaction of sulfonhydrazides with internal alkynes in an undivided cell via constant current electrolysis. rsc.org This method avoids the need for transition metal catalysts or stoichiometric oxidants and proceeds through a selective ipso-addition, leading to a strained quaternary spirocyclization intermediate that rearranges to the benzothiophene dioxide product. rsc.org

Transition Metal-Catalyzed Cross-Coupling Protocols

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For derivatives of this compound, these reactions provide a direct pathway to C-C bond formation at the 2-position, enabling the introduction of a wide array of aryl, and alkyl groups.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is a highly effective method for the arylation of 2-bromobenzothiophenes. The reactivity in these couplings can be influenced by the electronic and steric properties of the substrates. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination. For instance, the use of catalyst systems like XPhosPdG2/XPhos has been shown to be effective for the coupling of brominated heterocycles, minimizing the unwanted debromination side product. rsc.org These reactions can be performed with a wide variety of aryl and heteroaryl boronic acids. rsc.orgnih.gov

The reaction conditions are generally mild, and the tolerance for various functional groups is broad. nih.gov The regioselectivity of the reaction is a key advantage, particularly when dealing with polyhalogenated substrates. For example, the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids proceeds selectively at the C-Br bond of the thiophene ring, leaving the bromomethyl group intact. nih.govd-nb.info This selectivity is attributed to the slower oxidative addition of palladium to the benzyl (B1604629) halide compared to the aryl halide. nih.gov

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylthiophene and benzothiophene derivatives.

Table 1: Suzuki-Miyaura Cross-Coupling of Bromo-thiophenes with Aryl Boronic Acids

| Aryl Halide | Aryl Boronic Acid | Catalyst / Ligand | Base / Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90°C, 12h | 76 | nih.govd-nb.inforesearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90°C, 12h | 65 | nih.govd-nb.inforesearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 90°C, 12h | 55 | nih.govd-nb.inforesearchgate.net |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH / EtOH/H₂O | 120°C, 2 min (MW) | 95 | nih.gov |

| 2-Bromobenzaldehyde | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH / EtOH/H₂O | 120°C, 2 min (MW) | 85 | nih.gov |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ / Dioxane/H₂O | 110°C, 30 min (MW) | 99 | rsc.org |

The Sonogashira cross-coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is highly valuable for the synthesis of 2-alkynylbenzothiophene derivatives from this compound.

The reaction conditions for Sonogashira couplings are generally mild and can tolerate a wide range of functional groups. organic-chemistry.orgscirp.org The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of terminal alkynes (Glaser coupling). researchgate.net For instance, a catalyst system of Pd(CF₃COO)₂, PPh₃, and CuI with Et₃N as the base in DMF has been used effectively for the coupling of 2-amino-3-bromopyridines with various terminal alkynes, achieving high yields. scirp.org

The versatility of the Sonogashira reaction allows for the coupling of a broad spectrum of terminal alkynes, including those with aryl, heteroaryl, and alkyl substituents, with halogenated benzothiophenes. organic-chemistry.orgscirp.org

Table 2: Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Terminal Alkyne | Catalyst / Co-catalyst / Ligand | Base / Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 25°C, 5 min (MW) | 95 | organic-chemistry.org |

| 4-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 25°C, 5 min (MW) | 94 | organic-chemistry.org |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N / DMF | 100°C, 3h | 96 | scirp.org |

| 2-Amino-3-bromo-5-chloropyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N / DMF | 100°C, 3h | 95 | scirp.org |

| 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N / DMF | 100°C, 3h | 82 | scirp.org |

| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 120°C, 20 min (MW) | 92 | nih.govnih.gov |

Direct C-H arylation and alkylation reactions represent a highly atom-economical and efficient strategy for the functionalization of heterocycles like benzothiophene. These methods avoid the pre-functionalization of the heterocycle, proceeding directly on a C-H bond. For benzothiophenes, C-H functionalization can occur at either the C2 or C3 position, with selectivity often directed by the catalyst, ligands, and reaction conditions.

Palladium-catalyzed C-H arylation of benzothiophenes with aryl halides or pseudohalides has been well-established. For example, the reaction of benzo[1,2-d:4,5-d′]bis( nih.govnih.govbirmingham.ac.ukthiadiazole) with bromo- or iodoarenes in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like di-tert-butyl(methyl)phosphonium tetrafluoroborate can selectively form mono- and di-arylated products. nih.gov

Oxidative C-H/C-H coupling between benzothiophenes and other arenes or heteroarenes is another powerful approach. For instance, the palladium-catalyzed reaction of benzo[c] xmu.edu.cnnih.govbirmingham.ac.ukthiadiazoles with thiophenes in the presence of an oxidant like silver oxide can lead to double C-H functionalization, producing dithienylated products under mild conditions. nih.gov The scope of these reactions is broad, with tolerance for various functional groups on both coupling partners. acs.orgacs.org

Gold catalysis has unlocked unique transformations for the functionalization of benzothiophenes. A notable example is the intermolecular oxyarylation of benzothiophene S-oxides with terminal alkynes. nih.govbirmingham.ac.ukacs.org This reaction provides a regioselective route to C3-alkylated benzothiophenes, a position that can be challenging to functionalize directly. acs.orgbham.ac.uk

In this methodology, the benzothiophene is first oxidized to the corresponding S-oxide. The gold(I)-catalyzed reaction of this S-oxide with an alkyne proceeds through a sequence involving the formation of a vinylgold carbenoid intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement that selectively delivers the functional group to the C3 position. bham.ac.uk The reaction is compatible with a variety of both electron-rich and electron-deficient aryl and alkyl alkynes. acs.orgbham.ac.uk

A key advantage of this method is its operational simplicity, as the reactions can often be performed under non-inert conditions without the need for dry solvents or high temperatures. acs.org For substrates like unsubstituted benzothiophene S-oxide, which can be unstable, a telescoped procedure combining the S-oxidation and the gold-catalyzed oxyarylation in one pot has been successfully developed. acs.org

Table 3: Gold-Catalyzed Oxyarylation of Benzothiophene S-Oxides with Alkynes

| Benzothiophene S-oxide | Alkyne | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylbenzothiophene S-oxide | 1-Hexyne | [IPrAu(MeCN)]SbF₆ | DCE | 40°C, 16h | 78 | bham.ac.uk |

| 2-Methylbenzothiophene S-oxide | Phenylacetylene | [IPrAu(MeCN)]SbF₆ | DCE | 40°C, 16h | 80 | bham.ac.uk |

| 2-Methylbenzothiophene S-oxide | 4-Methoxyphenylacetylene | [IPrAu(MeCN)]SbF₆ | DCE | 40°C, 16h | 70 | bham.ac.uk |

| 2-Methylbenzothiophene S-oxide | 4-Chlorophenylacetylene | [IPrAu(MeCN)]SbF₆ | DCE | 40°C, 16h | 85 | bham.ac.uk |

| Benzothiophene S-oxide (in situ) | Phenylacetylene | [DTBPAu(PhCN)]SbF₆ | DCE | 40°C, 16h | 79 (2 steps) | acs.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. researchgate.netnih.govrsc.org This technology has been successfully applied to various synthetic transformations involving benzothiophene derivatives.

Microwave irradiation is particularly effective for accelerating transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings of aryl bromides with boronic acids can be completed in minutes under microwave heating, compared to many hours required for conventional methods. nih.govnih.gov A study on the synthesis of polycyclic aromatic hydrocarbons demonstrated a 72-fold increase in the reaction rate for a Suzuki coupling when using microwave irradiation. nih.gov Similarly, Sonogashira couplings of aryl halides with terminal alkynes are significantly enhanced by microwave heating, allowing for rapid synthesis of 2-alkynylbenzothiophenes with high yields. organic-chemistry.orgresearchgate.net The use of aqueous media in microwave-assisted Suzuki reactions further enhances the green credentials of this methodology. rsc.org

Beyond cross-coupling, microwave assistance facilitates the synthesis of complex fused heterocyclic systems derived from benzothiophenes. For instance, the one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions is greatly improved by microwave irradiation, leading to higher yields and shorter reaction times. nih.govnih.gov The synthesis of benzothieno[3,2-e] nih.govnih.govacs.orgtriazolo[4,3-c]pyrimidines has also been shown to be more efficient under microwave conditions compared to conventional heating. d-nb.info

Chemical Reactivity and Regioselective Functionalization of 2 Bromo 5 Methyl 1 Benzothiophene

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atom at the C2 position of 2-bromo-5-methyl-1-benzothiophene is amenable to displacement by various nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

A suite of palladium-catalyzed reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, have been successfully employed to functionalize the C2 position of bromo-substituted aromatic and heteroaromatic compounds. While specific examples for this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to similar 2-bromothiophene (B119243) derivatives.

Suzuki Coupling: This reaction involves the coupling of the bromo-compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For instance, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported to proceed in moderate to excellent yields (25-76%) using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. nih.govnih.gov A similar reactivity would be anticipated for this compound.

Heck Reaction: The Heck reaction couples the bromo-compound with an alkene to form a substituted alkene. wikipedia.org This reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as triethylamine. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-compound and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromo-compound with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Aryl-5-methyl-1-benzothiophene |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 2-Alkenyl-5-methyl-1-benzothiophene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 2-Alkynyl-5-methyl-1-benzothiophene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 2-Amino-5-methyl-1-benzothiophene |

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core

The benzothiophene ring system is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the bromine atom at C2 and the methyl group at C5. The sulfur atom in the thiophene (B33073) ring is electron-donating and generally directs electrophilic substitution to the C3 and C2 positions. However, with the C2 position already occupied, the C3 position becomes a primary site for electrophilic attack. The methyl group at C5 is an activating, ortho-, para-directing group, influencing the reactivity of the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org The resulting ketone is a deactivating group, which can prevent further acylation. organic-chemistry.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Vilsmeier-Haack Reaction: Formylation of the aromatic ring to introduce a formyl group (-CHO).

The precise regiochemical outcome of these reactions on this compound would depend on the specific reaction conditions and the interplay of the directing effects of the substituents.

Advanced Strategies for Selective Functionalization

Beyond the classical substitution reactions, more advanced strategies have been developed for the selective functionalization of the benzothiophene core, enabling access to a wider range of derivatives.

C3-Selective C-C Bond Formation

The C3 position of the benzothiophene ring is a key site for functionalization. While electrophilic substitution can occur at this position, palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the selective formation of C3-aryl bonds. These reactions typically involve the coupling of the benzothiophene with an aryl halide in the presence of a palladium catalyst and an oxidant. For benzothiophenes, direct arylation often favors the C2 position due to its higher acidity. However, with the C2 position blocked by a bromine atom in this compound, the C3 position becomes a more likely site for C-H activation.

C2 and C4 Functionalization Methodologies

While the C2 position is readily functionalized via substitution of the bromine atom, direct C-H functionalization at C2 can be achieved on the parent 5-methyl-1-benzothiophene. Palladium-catalyzed direct arylation of benzothiophenes often proceeds with high selectivity at the C2 position. acs.orgacs.org

Functionalization at the C4 position of the benzothiophene ring is more challenging. One strategy to achieve this is through directed metalation. In this approach, a directing group on the benzothiophene ring coordinates to a strong base (e.g., an organolithium reagent), leading to deprotonation at an adjacent position. For 5-methyl-1-benzothiophene, a directing group at the C3 position could potentially direct metalation to the C4 position. Subsequent reaction with an electrophile would then introduce a substituent at C4.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Methyl 1 Benzothiophene

Elucidation of Cross-Coupling Reaction Pathways

Cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For 2-bromo-5-methyl-1-benzothiophene, Suzuki-Miyaura cross-coupling has been a significant area of investigation. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base to couple the benzothiophene (B83047) moiety with various aryl boronic acids. nih.govnih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.

Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product. researchgate.net

Recent studies have explored photocatalyst-tuned, nickel-catalyzed systems for C-C and C-N coupling of aryl halides. acs.org These reactions can proceed through distinct mechanistic pathways, often involving radical intermediates, depending on the photocatalyst and reaction conditions. acs.org For example, a dual photoredox/nickel catalytic system can achieve divergent C(sp²)-C(sp²) and C(sp²)-N bond formations. acs.org The selectivity between these pathways is governed by processes like hydrogen atom transfer (HAT) and triplet energy transfer. acs.org

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving brominated thiophene (B33073) derivatives.

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-bromo-5-(bromomethyl)thiophene (B1590285) | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to excellent nih.gov |

| 2,5-dibromo-3-hexylthiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | Moderate to good nih.gov |

| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Low to moderate researchgate.net |

Studies on C-H Activation Mechanisms

Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Nickel-catalyzed C-H activation has been utilized for the ortho-arylation of unactivated C-H bonds. researchgate.net These reactions often employ directing groups to achieve regioselectivity. researchgate.net For instance, an amino acid can serve as a directing group to facilitate the arylation of an unactivated C-H bond with an aryl halide. researchgate.net

Mechanistic proposals for these transformations often involve the formation of a metallacyclic intermediate. The catalyst, typically a transition metal complex, coordinates to the directing group. This brings the metal center in proximity to the C-H bond, enabling its cleavage and the formation of a new carbon-metal bond. Subsequent reaction with a coupling partner leads to the final functionalized product.

Mechanistic Insights into Cyclization and Rearrangement Processes (e.g., Pummerer, Radical)

The benzothiophene core can be synthesized and functionalized through various cyclization and rearrangement reactions. A notable example is the synthesis of C2-substituted benzothiophenes via an interrupted Pummerer/ nih.govnih.gov-sigmatropic/1,2-migration cascade. nih.gov This metal-free method utilizes benzothiophene S-oxides and coupling partners like phenols or silanes. nih.gov The key steps are:

Interrupted Pummerer Reaction: The benzothiophene S-oxide reacts with an activating agent to form a sulfonium (B1226848) salt. nih.gov

nih.govnih.gov-Sigmatropic Rearrangement: The sulfonium salt, lacking aromaticity, readily undergoes a nih.govnih.gov-sigmatropic rearrangement. nih.gov

1,2-Migration: The resulting intermediate undergoes a 1,2-migration to yield the C2-functionalized benzothiophene. nih.gov

Radical-mediated pathways also play a crucial role in the synthesis of complex thiophene-containing structures. For instance, the synthesis of unsymmetric dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes (DBTDTs) can be initiated by the trisulfur (B1217805) radical anion (S₃•⁻). acs.orgacs.org Mechanistic studies involving radical scavengers like TEMPO have confirmed the involvement of free radical pathways in these thienannulation reactions. acs.org

Another example is the visible-light photocatalytic annulation of ortho-methylthioaryldiazonium salts and alkynes, which proceeds through an aryl radical intermediate generated by single-electron transfer from the excited photocatalyst. rsc.org

The following table outlines key mechanistic steps in various cyclization and rearrangement reactions leading to benzothiophene derivatives.

| Reaction Type | Key Mechanistic Steps | Reactants | Outcome |

|---|---|---|---|

| Interrupted Pummerer Cascade | Pummerer reaction, nih.govnih.gov-sigmatropic rearrangement, 1,2-migration nih.gov | Benzothiophene S-oxides, phenols/silanes nih.gov | C2-functionalized benzothiophenes nih.gov |

| Radical Thienannulation | Formation of trisulfur radical anion (S₃•⁻) acs.orgacs.org | 1-(bromoethynyl)-2-chlorobenzene, K₂S acs.org | Unsymmetric dibenzo[d,d']thieno[2,3-b;4,5-b']dithiophenes acs.orgacs.org |

| Photocatalytic Annulation | Single-electron transfer, generation of aryl radical rsc.org | ortho-methylthioaryldiazonium salts, alkynes rsc.org | 2,3-disubstituted benzothiophenes rsc.org |

Cooperative Catalysis in Benzothiophene Transformations

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, has emerged as a powerful strategy. In the context of benzothiophene chemistry, dual photoredox/nickel catalysis has been shown to be effective for divergent C-C and C-N cross-coupling reactions. acs.org

The mechanism of these dual catalytic systems involves the interplay between a photocatalyst and a nickel catalyst. The photocatalyst, upon excitation by light, can engage in either an energy transfer or an electron transfer process. In some cases, the excited photocatalyst can activate a substrate, for example, through a hydrogen atom transfer (HAT) process, to generate a radical intermediate. acs.org This radical can then enter the catalytic cycle of the nickel catalyst, leading to the final product. The choice of photocatalyst can influence the reaction pathway, allowing for selective formation of different products. acs.org

Computational studies have provided further insights into cooperative catalysis. For instance, in a [2 + 2] dearomative cycloaddition of heterocycles, a cocatalyst can stabilize intermediates through dispersion interactions, facilitating the reaction. acs.org These studies suggest that the cocatalyst can participate in the reaction through different pathways, such as a relay-type activation or by forming a pre-complex with the substrate that is then photoexcited. acs.org

Applications of 2 Bromo 5 Methyl 1 Benzothiophene and Its Derivatives in Advanced Scientific Fields

Medicinal Chemistry Research

The unique structural features of 2-Bromo-5-methyl-1-benzothiophene make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. The presence of the bromine atom offers a site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. The methyl group at the 5-position can also influence the molecule's lipophilicity and interaction with biological targets. nih.gov This section will delve into the specific research efforts exploring the utility of derivatives of this compound in various medicinal chemistry domains.

Development of Antimicrobial Agents (Antibacterial and Antifungal)

The emergence of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. Benzothiophene (B83047) derivatives have shown promise in this area. Research has demonstrated that the antimicrobial properties of these compounds can be significantly influenced by the nature and position of substituents on the benzothiophene ring.

Studies on related benzothiophene structures have provided insights into their antimicrobial potential. For instance, a series of thiosemicarbazones derived from 3-methyl and 3-bromo-benzo[b]thiophene-2-carboxaldehyde were synthesized and evaluated for their antimicrobial activity. These compounds generally exhibited higher efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Their antifungal activity against Candida albicans was found to be less pronounced than their antibacterial effects.

In another study, novel benzothiophene derivatives were synthesized through coupling and electrophilic cyclization reactions. mdpi.com Several of these compounds, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, displayed significant antibacterial activity against S. aureus. mdpi.com Furthermore, certain iodo- and trimethylsilylethynyl-substituted benzothiophenes were identified as potential antifungal agents. mdpi.com

The antimicrobial activity of tetrahydrobenzothiophene derivatives has also been investigated. A number of these compounds exhibited moderate to good inhibitory activities against various bacterial strains. benthamdirect.com For example, specific derivatives showed superior antibacterial activity against E. coli and P. aeruginosa compared to the standard antibiotic ciprofloxacin. benthamdirect.com

While direct studies on the antimicrobial activity of this compound derivatives are not extensively documented in the reviewed literature, the findings from closely related bromo- and methyl-substituted benzothiophenes suggest that this scaffold holds potential for the development of new antimicrobial agents. The bromine atom at the 2-position could serve as a handle to introduce various pharmacophores known to enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives

| Compound/Derivative | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 3-Bromo-benzo[b]thiophene-based thiosemicarbazones | Gram-positive bacteria (S. aureus, E. faecalis) | Higher efficacy than against Gram-negative bacteria | |

| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | S. aureus | High antibacterial activity | mdpi.com |

| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | C. albicans | Potential antifungal agent | mdpi.com |

Investigations into Anticancer Activity and Therapeutic Potentials

The quest for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Benzothiophene derivatives have emerged as a promising class of compounds in this regard. The structural versatility of the benzothiophene nucleus allows for modifications that can lead to potent and selective anticancer activity.

Research into 5-hydroxybenzothiophene derivatives has identified them as effective multi-target kinase inhibitors with significant growth inhibitory activity across various cancer cell lines. researchgate.netrsc.orgnih.gov One particular hydrazide derivative, 16b , demonstrated potent inhibition of several kinases, including Clk4, DRAK1, and haspin, and exhibited broad-spectrum anticancer activity against cell lines such as HCT-116 (colon cancer), A549 (lung cancer), U87MG (glioblastoma), and HeLa (cervical cancer). researchgate.netrsc.org The highest growth inhibition was observed in U87MG cells, where the compound induced G2/M cell cycle arrest, apoptosis, and inhibited cell migration. researchgate.netrsc.org

Furthermore, the addition of halogen atoms, such as bromine, to heterocyclic scaffolds has been shown to enhance anticancer activity. Studies on 1,5-benzothiazepine (B1259763) derivatives, which share structural similarities with benzothiophenes, revealed that halogenated phenyl substitutions significantly improved their cytotoxic effects against liver and prostate cancer cell lines. ijpsjournal.comnih.gov This suggests that the bromine atom in this compound could be a key feature for enhancing anticancer potential.

Novel benzothiophene acrylonitrile (B1666552) derivatives have also been reported as promising anticancer agents, with some compounds showing growth inhibition at nanomolar concentrations. nih.gov Additionally, substituted benzothiophene and thienothiophene carboxanilides and quinolones have been synthesized and tested for their antiproliferative activity, with 2-imidazolinyl-substituted derivatives showing very prominent effects.

Although direct studies on the anticancer activity of derivatives of this compound are limited in the available literature, the collective evidence from related structures strongly supports the potential of this scaffold in cancer research. The combination of the 5-methyl group and the 2-bromo substituent provides a unique chemical space for the design of novel and potent anticancer agents.

Table 2: Anticancer Activity of Selected Benzothiophene and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 5-Hydroxybenzothiophene hydrazide derivative 16b | HCT-116, A549, U87MG, HeLa | Potent multi-kinase inhibitor, induced apoptosis and cell cycle arrest. | researchgate.netrsc.org |

| Halogenated 1,5-Benzothiazepine derivatives | Hep G-2 (Liver), DU-145 (Prostate) | Halogenated phenyl substitution significantly improved cytotoxic activity. | ijpsjournal.com |

| Benzothiophene acrylonitrile derivatives | Various | Growth inhibition in the nanomolar range. | nih.gov |

Role in Anti-inflammatory and Immunomodulatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, there is a significant research effort focused on the discovery of new anti-inflammatory and immunomodulatory agents. Benzothiophene derivatives have been explored for their potential in this therapeutic area. nih.gov

Studies have shown that certain benzothiophene derivatives can act as inhibitors of key inflammatory mediators. For example, some 2-substituted benzo[b]thiophene derivatives, synthesized from 5-nitrobenzo[b]thiophene-2-carboxylic acid, have been investigated as analogues of Zileuton, a known inhibitor of leukotriene synthesis. Leukotrienes are potent inflammatory mediators, and their inhibition is a validated strategy for treating inflammatory conditions.

Furthermore, research on novel benzothiophene derivatives bearing pyrimidinone and other active moieties has demonstrated their potential as protectors against radiation-induced neuroinflammation. In these studies, p-fluoro and p-bromo substituted benzothiophene derivatives exhibited good antioxidant and anti-inflammatory effects. This highlights the potential role of halogen substituents, such as the bromine atom in this compound, in conferring anti-inflammatory properties.

The anti-inflammatory activity of thiophene-based compounds, in general, has been well-documented. These compounds are known to interact with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of methyl and methoxy (B1213986) groups has been frequently described as important for anti-inflammatory activity and biological target recognition. This suggests that the 5-methyl group in this compound could contribute favorably to its potential anti-inflammatory profile.

While direct experimental data on the anti-inflammatory and immunomodulatory effects of this compound derivatives is not extensively available, the existing research on related benzothiophene and thiophene (B33073) structures provides a strong rationale for their investigation as potential anti-inflammatory agents.

Table 3: Anti-inflammatory Potential of Benzothiophene and Thiophene Derivatives

| Compound Class/Derivative | Proposed Mechanism/Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 2-Substituted benzo[b]thiophene derivatives | Leukotriene synthesis inhibition | Inflammatory and vascular diseases | |

| Bromo-substituted benzothiophene derivatives | Antioxidant and anti-inflammatory effects | Neuroinflammation | |

| General thiophene-based derivatives | COX and LOX inhibition | Chronic inflammatory diseases |

Research on Antidiabetic and Antihyperglycemic Compounds

Type 2 diabetes mellitus is a growing global health concern, and there is a continuous need for new and effective antidiabetic therapies. Benzothiophene derivatives have been investigated for their potential to modulate glucose metabolism and improve insulin (B600854) sensitivity. nih.gov

A study on a series of substituted thiophene and benzothiophene derivatives explored their effects on peroxisome proliferator-activated receptor gamma (PPARγ), a key target for antidiabetic drugs. Three derivatives were found to transactivate PPARγ in vitro. Two of these compounds, when tested in a diabetic mouse model, significantly decreased blood glucose levels, improved glucose tolerance, and lowered serum insulin levels, indicating a potent antidiabetic effect. This suggests that the benzothiophene scaffold can serve as a basis for the development of novel PPARγ agonists.

While the specific derivatives in that study were 2-(β-carbonyl/sulfonyl) butyryl-thiophenes, the findings highlight the potential of the broader benzothiophene class in diabetes research. The structural features of this compound, including the methyl group which can influence lipophilicity and receptor binding, make its derivatives interesting candidates for synthesis and evaluation as antidiabetic agents.

Other heterocyclic systems containing sulfur, such as benzothiazoles, have also shown promise in the development of antidiabetic drugs. For instance, a series of benzothiazole (B30560) derivatives exhibited significant hypoglycemic activity in a streptozotocin-induced diabetic rat model. This provides further rationale for exploring sulfur-containing heterocyclic compounds like this compound for their antidiabetic potential.

Although direct research on the antidiabetic properties of this compound derivatives is not prominent in the reviewed literature, the positive results from related benzothiophene and benzothiazole derivatives warrant further investigation into this specific chemical scaffold for the development of new antihyperglycemic compounds.

Table 4: Antidiabetic Potential of Benzothiophene and Related Derivatives

| Compound/Derivative Class | Proposed Mechanism/Target | Key In Vivo/In Vitro Findings | Reference |

|---|---|---|---|

| Substituted benzothiophene derivatives | PPARγ transactivation | Decreased blood glucose, improved glucose tolerance in diabetic mice. | |

| Benzothiazole derivatives | Not specified | Significant hypoglycemic activity in diabetic rats. |

Exploration of Antitubercular Properties

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multidrug-resistant strains underscores the urgent need for new antitubercular drugs. Benzothiophene derivatives have been identified as a promising class of compounds in the search for novel TB therapies. nih.gov

A study focused on the synthesis and evaluation of four series of benzo[b]thiophene-2-carboxylic acid derivatives against M. tuberculosis H37Ra. Several of these compounds demonstrated promising antitubercular activities. Notably, compound 7b , which contains both bromo and chloro substituents, was highly active against a multidrug-resistant strain of M. tuberculosis, particularly in its dormant stage. Molecular docking studies suggested that these compounds may exert their inhibitory activity by targeting the DprE1 enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall.

The low cytotoxicity of these active benzothiophene derivatives against human cell lines further highlights their potential as lead candidates for the development of new antitubercular agents.

While the specific compound this compound was not directly investigated in these studies, the significant activity of a bromo-substituted benzothiophene derivative strongly suggests that this scaffold is a valuable starting point for the design of new antitubercular drugs. The presence of the bromine atom at the 2-position of this compound could be a key structural feature for potent antitubercular activity, potentially through interactions with the active site of enzymes like DprE1.

The broader class of benzothiophenes is recognized for its potential in treating various mycobacterial infections, making derivatives of this compound worthy of further investigation in this critical area of medicinal chemistry. nih.gov

Table 5: Antitubercular Activity of Benzothiophene Derivatives

| Compound/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| Benzo[b]thiophene-2-carboxylic acid derivative 7b (bromo- and chloro-substituted) | M. tuberculosis H37Ra (multidrug-resistant) | Highly active, particularly against dormant stage. |

Studies on Anticonvulsant and Neuroprotective Agents

Epilepsy and neurodegenerative diseases represent significant challenges to human health, and there is a continuous search for novel therapeutic agents with improved efficacy and fewer side effects. Benzothiophene derivatives have been explored for their potential as both anticonvulsant and neuroprotective agents. nih.govbenthamdirect.com

A review of the biological activities of benzothiophene derivatives highlights their potential as anticonvulsant agents. nih.gov For instance, certain spiro benzothiophene thiazolidinone derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds incorporate pharmacophoric elements considered necessary for good anticonvulsant activity. While specific studies on this compound derivatives in this context are not detailed, the general promise of the benzothiophene scaffold is evident.

In the area of neuroprotection, a specific benzothiophene derivative, T-588 (R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride), has shown significant neuroprotective effects. In a rat model of ocular hypertension, oral administration of T-588 was found to attenuate retinal ganglion cell death. This demonstrates the potential of benzothiophene derivatives to protect neuronal cells from damage.

Furthermore, novel benzothiophene derivatives have been synthesized and evaluated as protectors against cranial irradiation-induced neuroinflammation. In this study, derivatives containing p-bromo substituents demonstrated good antioxidant and anti-inflammatory effects, which are key mechanisms for neuroprotection. This suggests that the bromo-substituent in this compound could contribute to neuroprotective activity.

While the direct investigation of this compound derivatives as anticonvulsant and neuroprotective agents is an area for future research, the existing studies on related compounds provide a strong rationale for their potential in treating neurological disorders.

Table 6: Anticonvulsant and Neuroprotective Potential of Benzothiophene Derivatives

| Compound/Derivative | Activity | Key Findings | Reference |

|---|---|---|---|

| Spiro benzothiophene thiazolidinone derivatives | Anticonvulsant | Possess pharmacophoric elements for anticonvulsant activity. | |

| T-588 | Neuroprotective | Attenuated retinal ganglion cell death in a model of ocular hypertension. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-benzo[b]thiophene-2-carboxaldehyde |

| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene |

| 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene |

| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene |

| 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid |

| 5-hydroxybenzothiophene |

| 1,5-benzothiazepine |

| Benzothiophene acrylonitrile |

| Thienothiophene carboxanilides |

| Thienothiophene quinolones |

| 2-substituted benzo[b]thiophene |

| 5-nitrobenzo[b]thiophene-2-carboxylic acid |

| Zileuton |

| p-fluoro substituted benzothiophene |

| p-bromo substituted benzothiophene |

| 2-(β-carbonyl/sulfonyl) butyryl-thiophene |

| Benzothiazole |

| Benzo[b]thiophene-2-carboxylic acid |

| R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588) |

Modulation of Enzyme and Receptor Activities

The benzothiophene core is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their ability to modulate the activity of various enzymes and receptors. While direct studies on this compound are not extensively documented in publicly available research, the broader class of benzothiophene derivatives has shown significant promise in this area.

Derivatives of benzothiophene have been identified as potent modulators of several key biological targets. For instance, certain benzothiophene derivatives act as selective estrogen receptor modulators (SERMs), which are crucial in the treatment of hormone-dependent cancers and osteoporosis. The benzothiophene scaffold mimics the steroidal structure of estrogen, allowing it to bind to estrogen receptors and either activate or block their function depending on the tissue type.

Furthermore, research has shown that derivatives of 4,5,6,7-tetrahydro-benzothiophene can act as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is a nuclear receptor that plays a critical role in the immune system, making it a potential therapeutic target for autoimmune diseases and certain types of cancer. The modulation of RORγt by these benzothiophene derivatives can occur through mechanisms such as inducing steric clashes or creating push-pull electronic effects that destabilize the protein's active conformation.

The following table summarizes the modulatory activity of some benzothiophene derivatives on specific enzymes and receptors:

| Derivative Class | Target Enzyme/Receptor | Modulation Effect | Potential Therapeutic Application |

| Benzothiophene-based SERMs | Estrogen Receptors (ERα, ERβ) | Agonist/Antagonist | Breast cancer, Osteoporosis |

| 4,5,6,7-Tetrahydro-benzothiophene derivatives | Retinoic acid receptor-related orphan receptor γt (RORγt) | Inverse Agonist | Inflammatory diseases, Cancer |

| General Benzothiophene Derivatives | Various Kinases | Inhibitor | Cancer, Inflammatory disorders |

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The benzothiophene scaffold, due to its synthetic tractability and diverse biological activities, has been a subject of extensive SAR studies. google.com The substitution pattern on the benzothiophene ring system significantly impacts the compound's potency, selectivity, and pharmacokinetic properties.

For this compound, the bromine atom at the 2-position and the methyl group at the 5-position are key handles for chemical modification. The bromine atom, being a good leaving group, facilitates various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This enables the systematic exploration of the chemical space around the benzothiophene core to identify derivatives with enhanced biological activity.

In the context of SERMs, for example, SAR studies on benzothiophene derivatives have revealed that the nature and position of substituents are critical for determining their estrogenic or anti-estrogenic effects. Modifications at different positions can fine-tune the interaction with the estrogen receptor's ligand-binding pocket, leading to compounds with desired therapeutic profiles.

The following table illustrates how modifications to the benzothiophene scaffold can influence biological activity, based on general SAR principles for this class of compounds:

| Position of Substitution | Type of Substituent | General Impact on Activity |

| 2-position (e.g., Bromo) | Halogens, Aryl groups, Alkyl chains | Can influence binding affinity and selectivity for the target receptor. Often a site for further functionalization. |

| 3-position | Various functional groups | Modifications can significantly alter the electronic properties and conformation of the molecule, impacting biological activity. |

| 5-position (e.g., Methyl) | Small alkyl groups, Halogens | Can affect lipophilicity, metabolic stability, and receptor binding. |

The versatility of the benzothiophene core, combined with the ability to perform targeted modifications, underscores its importance in the rational design of new therapeutic agents.

Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of the benzothiophene ring system have made it an attractive building block for the development of advanced functional materials. While specific research on this compound in this domain is not widely reported, the broader family of benzothiophene derivatives has made significant contributions to materials science.

Development of Organic Electronic Materials

Benzothiophene derivatives are key components in the design of organic electronic materials due to their fused aromatic structure, which facilitates π-electron delocalization. This property is essential for charge transport in organic semiconductors. The planarity and rigidity of the benzothiophene scaffold contribute to efficient intermolecular packing in the solid state, which is crucial for achieving high charge carrier mobility.

Applications in Polymer Chemistry

The bromine atom in this compound makes it a suitable monomer for polymerization reactions, particularly through cross-coupling methods like Suzuki or Stille coupling. These reactions allow for the creation of conjugated polymers incorporating the benzothiophene unit into the polymer backbone. Such polymers can exhibit interesting electronic and optical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Contributions to Organic Semiconductor Research

Benzothiophene-containing molecules have been successfully employed as the active layer in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. The introduction of substituents like the methyl group on the benzothiophene core can influence the material's solubility, processability, and electronic properties. Although direct studies on polymers derived from this compound are limited, the general principles of molecular design in this field suggest its potential as a monomer for creating novel organic semiconductors.

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Methyl 1 Benzothiophene

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 2-Bromo-5-methyl-1-benzothiophene. DFT calculations can elucidate the fundamental aspects of the molecule's structure and reactivity.

Detailed research findings from DFT studies on related thiophene (B33073) derivatives provide a framework for understanding this compound. For instance, studies on compounds like 2-aryl-5-chlorothiophenes have utilized DFT at the B3LYP/6-31G(d,p) level of theory to analyze geometric parameters and electronic properties. mdpi.com Such analyses for this compound would involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For substituted benzothiophenes, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and bromine atoms due to their lone pairs of electrons, and within the π-system of the aromatic rings.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 1.5 D | Indicates moderate polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from a DFT study. The actual values would need to be calculated using appropriate computational software.

Molecular Modeling and Simulation for Reaction Pathway Prediction

Molecular modeling and simulations are invaluable tools for predicting the most likely pathways for chemical reactions involving this compound. These methods can be used to study reaction mechanisms, transition states, and the thermodynamics and kinetics of a reaction.

For example, the study of photocyclization pathways of styrylthiophenes to form thiahelicenes has been successfully investigated using time-dependent DFT (TD-DFT). acs.org This approach allows for the examination of the electronic excited states involved in the reaction, providing insights into the regio- and stereochemical outcomes. acs.org Similarly, the mechanism of formation for fused pyridine (B92270) derivatives from benzothiophenes has been elucidated using DFT calculations, mapping out the Friedlander reaction pathway. researchgate.net

In the context of this compound, molecular modeling could be applied to predict the outcomes of various synthetic transformations, such as cross-coupling reactions. For instance, in nickel-catalyzed cross-coupling reactions, which have been used to synthesize benzothiophene (B83047) derivatives, DFT calculations can help to understand the role of the catalyst and the ligand in determining the reaction's efficiency and selectivity. acs.org By calculating the energies of intermediates and transition states, a complete energy profile of a proposed reaction can be constructed.

Table 2: Example of a Reaction Pathway Analysis for a Hypothetical Suzuki Coupling of this compound

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Description |

| 1 | Oxidative Addition | Transition State 1 | +15.2 |

| 2 | Transmetalation | Intermediate 2 | -5.7 |

| 3 | Reductive Elimination | Transition State 2 | +10.8 |

Note: This table presents a simplified, hypothetical energy profile for a Suzuki coupling reaction to illustrate the type of data generated from molecular modeling studies.

In Silico Studies of Biological Interactions and Target Binding

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the potential biological activity of compounds like this compound. These techniques allow for the investigation of how a molecule might interact with a biological target, such as a protein or enzyme, at the atomic level.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on their binding affinity. This approach has been used to study the interactions of molecules like 5-Bromo-2-Hydroxybenzaldehyde with various proteins. nih.gov

For this compound, a molecular docking study would begin with the identification of a potential protein target. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank. The this compound molecule would then be "docked" into the active site of the protein. The results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the calculation of binding free energies.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.2 | A strong predicted binding interaction. |

| Key Interacting Residues | MET123, LEU78, VAL56 | Indicates the specific amino acids in the binding pocket that form interactions. |

| Types of Interactions | Hydrophobic, π-sulfur | The benzothiophene ring interacts with nonpolar residues, and the sulfur atom may form specific interactions. |

| Hydrogen Bonds | None | The molecule lacks classical hydrogen bond donors. |

Note: The data in this table is for illustrative purposes only and represents the kind of information that would be obtained from a molecular docking study.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-5-methyl-1-benzothiophene, and how can reaction conditions be optimized?

- Methodology : Bromination of 5-methyl-1-benzothiophene using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Reaction progress can be monitored via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields the product with 97% purity .

- Optimization : Adjust stoichiometry of brominating agents and reaction time to minimize di-substituted byproducts. Temperature control is critical to avoid decomposition, as indicated by melting point stability (92–93°C) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons and methyl group integration).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (CHBrS, MW 227.12) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. Mercury software can visualize packing interactions and validate molecular geometry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Stepwise Protocol :

Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities.

Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate).

Recrystallization : Ethanol/water mixtures yield high-purity crystals (97%) suitable for crystallographic studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular packing of this compound?

- Approach :

- SHELX Suite : Refine diffraction data (e.g., SHELXL for small-molecule structures) to resolve torsional angles and Br–S distances .

- Mercury Visualization : Analyze void spaces and intermolecular interactions (e.g., halogen bonding between Br and π-systems) using the Materials Module .

- Case Study : A related brominated benzothiophene derivative exhibited C–Br···π interactions influencing crystal packing, a pattern applicable to this compound .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Docking : Investigate binding affinities with biological targets (e.g., enzymes), leveraging studies on structurally similar brominated heterocycles .

Q. How can researchers address contradictions in spectroscopic data for brominated benzothiophenes?

- Data Reconciliation :

- Comparative Analysis : Cross-reference NMR chemical shifts with databases (e.g., NIST Chemistry WebBook) to validate assignments.

- Dynamic NMR : Resolve signal splitting caused by restricted rotation in substituted derivatives .

Research Design Considerations

Q. What experimental controls are essential in mechanistic studies involving this compound?

- Controls :

- Blank Reactions : Exclude brominating agents to confirm reagent necessity.

- Isotopic Labeling : Use -labeled methyl groups to track regioselectivity in substitution reactions.

- Kinetic Profiling : Monitor intermediates via quenching experiments at timed intervals .

Q. How can researchers leverage this compound as a building block in heterocyclic chemistry?

- Applications :

- Suzuki Coupling : React with boronic acids to generate biaryl systems.

- Nucleophilic Substitution : Replace bromide with amines or alkoxides for functionalized derivatives.

- Case Study : A benzothiazole analog was synthesized via Pd-catalyzed cross-coupling, demonstrating the compound’s versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.